2-(Trimethylsilyl)phenyltrifluormethansulfonat

Übersicht

Beschreibung

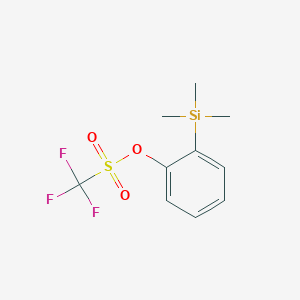

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate is an organosilicon compound widely used in organic synthesis. It is known for its role as a precursor in aryne chemistry, particularly for generating benzyne intermediates under mild conditions. This compound is characterized by the presence of a trifluoromethanesulfonyl group and a trimethylsilyl group attached to a phenyl ring, which imparts unique reactivity and stability.

Wissenschaftliche Forschungsanwendungen

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate has several applications in scientific research:

Organic Synthesis: Used as a precursor for generating benzyne intermediates, which are crucial in the synthesis of complex aromatic compounds.

Material Science: Employed in the synthesis of silicon-based materials and nanomaterials.

Pharmaceuticals: Utilized in the synthesis of bioactive molecules and drug intermediates.

Catalysis: Acts as a catalyst in various organic transformations, enhancing reaction rates and selectivity.

Wirkmechanismus

Target of Action

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate is a chemical compound used in organic synthesis, particularly in aryne chemistry . Its primary target is the generation of benzyne, a highly reactive intermediate in organic chemistry .

Mode of Action

The compound acts as a precursor to benzyne . It interacts with its targets by undergoing a simple fluoride treatment at room temperature, which leads to the generation of benzyne .

Biochemical Pathways

The biochemical pathway involved in this process is the generation of benzyne from 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate . The downstream effects of this pathway are the reactions that benzyne can undergo, which include various coupling reactions and substitutions.

Result of Action

The result of the action of 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate is the generation of benzyne . This benzyne can then participate in further chemical reactions, serving as a key intermediate in the synthesis of various organic compounds.

Action Environment

The action of 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate is influenced by environmental factors such as temperature and the presence of fluoride ions . The compound is typically used under mild conditions of simple fluoride treatment at room temperature . Its stability may be affected by moisture, as it reacts slowly with water .

Biochemische Analyse

Biochemical Properties

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly in the generation of benzyne intermediates . These intermediates can interact with various enzymes, proteins, and other biomolecules. For instance, the compound can be used to activate ketones and aldehydes in organic synthesis . The interactions between 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate and biomolecules are primarily based on its ability to form reactive intermediates that can participate in various chemical reactions.

Molecular Mechanism

At the molecular level, 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate exerts its effects through the generation of benzyne intermediates . These intermediates can undergo various chemical reactions, including nucleophilic addition and cycloaddition reactions. The compound’s ability to generate benzyne under mild conditions is facilitated by simple fluoride treatment at room temperature . This mechanism allows 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate to participate in a wide range of organic synthesis reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate can change over time due to its stability and degradation properties. The compound is known to be stable under inert gas conditions and should be stored in a cool, dark place to prevent degradation . Long-term effects on cellular function have not been extensively studied, but the compound’s stability suggests that it can be used reliably in various experimental setups.

Metabolic Pathways

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate is involved in metabolic pathways that generate benzyne intermediates . These intermediates can participate in various chemical reactions, including nucleophilic addition and cycloaddition reactions. The compound’s interactions with enzymes and cofactors in these pathways are crucial for its role in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate typically involves the reaction of 2-(Trimethylsilyl)phenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction conditions include:

Solvent: Dichloromethane or tetrahydrofuran

Temperature: 0°C to room temperature

Catalyst: Pyridine or triethylamine to neutralize the by-products

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Reactants: 2-(Trimethylsilyl)phenol and trifluoromethanesulfonic anhydride

Reaction Vessel: Stainless steel reactors with temperature control

Purification: Distillation or recrystallization to achieve high purity

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate undergoes various types of reactions, including:

Substitution Reactions: It acts as a triflation agent, introducing the trifluoromethanesulfonyl group onto various substrates.

Elimination Reactions: Under fluoride treatment, it generates benzyne intermediates.

Common Reagents and Conditions:

Fluoride Sources: Tetrabutylammonium fluoride or cesium fluoride

Solvents: Tetrahydrofuran or acetonitrile

Temperature: Room temperature to slightly elevated temperatures

Major Products:

Benzyne Intermediates: Generated under mild conditions, which can further react with nucleophiles or undergo cycloaddition reactions.

Vergleich Mit ähnlichen Verbindungen

- 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

- 2-(Trimethylsilyl)phenyl trifluoroacetate

- 2-(Trimethylsilyl)phenyl trifluoromethanesulfonamide

Comparison:

- Reactivity: 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate is more reactive in generating benzyne intermediates compared to its trifluoroacetate and trifluoromethanesulfonamide counterparts.

- Stability: The presence of the trifluoromethanesulfonyl group provides higher stability and reactivity, making it a preferred choice in organic synthesis.

- Applications: While all these compounds are used in organic synthesis, 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate is particularly favored for its efficiency in generating reactive intermediates under mild conditions.

This detailed overview should provide a comprehensive understanding of 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate, its preparation methods, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate, often referred to as TMS-PhOTf, is an important compound in organic chemistry, particularly in the synthesis of various biologically active molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile reagent in synthetic pathways. This article focuses on the biological activity of TMS-PhOTf, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound consists of a phenyl group substituted with a trimethylsilyl group and a trifluoromethanesulfonate leaving group. This configuration enhances its reactivity and solubility in organic solvents, facilitating its use in various chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅F₃O₃S |

| Molecular Weight | 320.32 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

TMS-PhOTf exhibits biological activity primarily through its ability to act as an electrophilic species in nucleophilic substitution reactions. In biological systems, it can interact with various nucleophiles, including amino acids and nucleotides, potentially leading to modifications that affect enzyme function or receptor activity. This property is crucial for its application in drug development and biochemical research.

Case Studies on Biological Applications

- Antimicrobial Activity : Research has indicated that derivatives of TMS-PhOTf show promising antimicrobial properties. For instance, studies have demonstrated that compounds synthesized using TMS-PhOTf as a precursor exhibit significant activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

- Anticancer Properties : A study highlighted the use of TMS-PhOTf in synthesizing benzotriazole derivatives, which have been shown to possess anticancer activity. These derivatives demonstrated the ability to inhibit cell proliferation in various cancer cell lines, indicating that TMS-PhOTf could serve as a valuable building block for anticancer agents .

- Enzyme Inhibition : Another area of interest is the use of TMS-PhOTf in synthesizing inhibitors for specific enzymes involved in disease pathways. For example, compounds derived from TMS-PhOTf have been investigated for their ability to inhibit mTORC1, a critical regulator of cell growth and metabolism . Such inhibitors could have therapeutic implications for conditions like cancer and metabolic disorders.

Table 2: Summary of Biological Activities

Research Findings

Recent studies have expanded the understanding of TMS-PhOTf's applications:

- Synthesis Pathways : The compound has been effectively used in Diels-Alder reactions to produce complex polycyclic structures with potential biological activities .

- Analytical Applications : TMS-PhOTf has been utilized as a reagent in analytical chemistry for detecting specific biomolecules due to its reactivity with nucleophiles .

Future Research Directions

The ongoing exploration of TMS-PhOTf's biological activities suggests several potential research directions:

- Development of New Therapeutics : Continued investigation into its derivatives could lead to novel drugs targeting bacterial infections and cancer.

- Mechanistic Studies : Further studies are needed to elucidate the precise mechanisms by which TMS-PhOTf modifies biological molecules.

- Environmental Impact : Assessing the environmental impact and biodegradability of compounds synthesized using TMS-PhOTf could be crucial for sustainable chemistry practices.

Eigenschaften

IUPAC Name |

(2-trimethylsilylphenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3O3SSi/c1-18(2,3)9-7-5-4-6-8(9)16-17(14,15)10(11,12)13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHPFCIWRHJDCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC=C1OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391985 | |

| Record name | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88284-48-4 | |

| Record name | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate a desirable benzyne precursor?

A1: Traditional methods for generating benzyne often require harsh conditions or specialized equipment. 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate offers a milder and more controlled approach. [, ] Upon treatment with a fluoride source, like cesium fluoride, the trimethylsilyl group is readily cleaved, leading to the formation of o-benzyne. [, , , ] This in situ generation allows for greater control over the reactivity of this highly reactive intermediate.

Q2: Are there any improvements in the synthesis of 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate?

A2: Yes, researchers have made significant strides in optimizing its synthesis. Older methods often involved lengthy reaction times and the use of potentially hazardous organolithium reagents. [, ] Recent advances have led to a more efficient and safer protocol starting from 2-chlorophenol, which significantly reduces the overall reaction time and eliminates the need for organolithium reagents. [] Another approach utilizes phenol as a starting material, resulting in a gram-scale preparation with a good overall yield. []

Q3: What are some examples of using 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate in organic synthesis?

A3: The applications are quite diverse:

- Synthesis of Heterocycles: It acts as a building block for constructing various heterocyclic compounds. For example, it enables the synthesis of 4-phenoxyquinazoline, 2-phenoxyquinoxaline, and 2-phenoxypyridine derivatives by reacting with corresponding lactam precursors. []

- Palladium-Catalyzed Cross-Coupling: In the presence of a palladium catalyst, it participates in three-component cross-coupling reactions with benzylic/allylic bromides and 1,1-bis[(pinacolato)boryl]methane, yielding valuable benzyl boronate derivatives. []

- Cycloaddition Reactions: It undergoes cycloadditions with various dienes. For instance, it reacts with 6-styryl-1,2-oxathiine 2,2-dioxides to form substituted naphthalenes, although in moderate yields. []

- Stevens Rearrangement: This reagent is crucial in benzyne-induced Stevens rearrangements. This reaction was successfully applied to synthesize alkyl-substituted [2.2]paracyclophane-1,9-dienes from corresponding dithia[3.3]paracyclophanes. []

Q4: Beyond the provided research, what other applications of 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate and benzyne chemistry can you envision?

A4: Given the versatility of o-benzyne, the potential applications extend to various areas of organic synthesis.

Q5: Are there any limitations to using 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate?

A5: While a potent reagent, there are some limitations:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.